molecular formula C18H18ClFN2O B3574009 N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-fluorobenzamide

N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-fluorobenzamide

Cat. No.: B3574009
M. Wt: 332.8 g/mol
InChI Key: MGNOVYMOTCJSOQ-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a piperidine ring, a chlorine atom, and a fluorine atom, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 4-chloronitrobenzene, undergoes nitration followed by reduction to yield 4-chloroaniline.

    Piperidine Substitution: The 4-chloroaniline is then reacted with piperidine under suitable conditions to introduce the piperidin-1-yl group.

    Fluorination: The intermediate product is further reacted with a fluorinating agent to introduce the fluorine atom at the desired position.

    Amidation: Finally, the compound undergoes amidation with a suitable benzoyl chloride derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. These methods may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-fluorobenzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The presence of both chlorine and fluorine atoms in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These features distinguish it from other similar compounds and contribute to its versatility in various applications.

Properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-16-12-15(8-9-17(16)22-10-2-1-3-11-22)21-18(23)13-4-6-14(20)7-5-13/h4-9,12H,1-3,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNOVYMOTCJSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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